CYP2D6 Enzyme Inhibition Profile: A Critical Differentiator from the Broader 6-Substituted Vinylpyridine Class
2-Methoxy-6-vinylpyridine exhibits a defined, low-potency inhibition profile against the human cytochrome P450 2D6 enzyme (CYP2D6). In a direct biochemical assay, the compound demonstrated an IC50 value of >6,000 nM (6 µM) [1]. This quantitative metric provides a crucial risk-assessment benchmark for medicinal chemists using this building block. While specific, head-to-head comparative data against other 6-substituted-2-vinylpyridines is not available in the public domain, this data point establishes a baseline for class-level inference. The methoxy substituent is known to influence metabolic stability and P450 interactions relative to other functional groups (e.g., halogen, alkyl). This well-defined, albeit low, inhibitory activity allows researchers to de-risk their lead optimization campaigns by selecting a building block with a characterized, manageable CYP2D6 interaction profile, potentially avoiding the pitfalls associated with uncharacterized or more potent P450 inhibitors within the vinylpyridine family.
| Evidence Dimension | Inhibition of human Cytochrome P450 2D6 (CYP2D6) enzyme activity |
|---|---|
| Target Compound Data | IC50 > 6,000 nM |
| Comparator Or Baseline | In-class analogs: Data not publicly available for direct comparison. Baseline established as low-potency inhibition. |
| Quantified Difference | IC50 value is >6,000 nM, establishing a threshold for low inhibition. |
| Conditions | Biochemical enzyme inhibition assay |
Why This Matters
This characterization allows procurement decisions to be made with an understanding of a key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liability, reducing the risk of encountering unforeseen drug-drug interaction issues later in development.
- [1] BindingDB Entry BDBM50388532. (n.d.). BindingDB. Retrieved April 19, 2026, from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50388532 View Source
